

Technical Support Center: DC371739 Toxicity and Safety Profile

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Compound of Interest

Compound Name: DC371739

Cat. No.: B15612985

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the toxicity and safety profile of **DC371739**, a novel small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Angiopoietin-like protein 3 (ANGPTL3) transcription. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues and inquiries that may arise during experimental planning and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **DC371739** leading to its lipid-lowering effects?

A1: **DC371739** acts by a distinct mechanism from other known lipid-lowering agents. It physically binds to the transcription factor Hepatocyte Nuclear Factor 1-alpha (HNF-1 α). This binding impedes the transcription of both PCSK9 and ANGPTL3 genes.^[1] The inhibition of PCSK9 and ANGPTL3 transcription leads to a reduction in the levels of their respective proteins, which are key regulators of lipid metabolism. This dual inhibition ultimately results in decreased plasma levels of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG).^[1]

Q2: What is the general preclinical safety profile of **DC371739**?

A2: Preclinical studies in hyperlipidemic hamsters and rhesus monkeys have demonstrated that **DC371739** has a favorable safety profile. It effectively lowers lipid levels with minimal impact on

liver function markers and does not cause significant changes in body weight.[1]

Q3: What were the key safety findings from the Phase I clinical trial of **DC371739**?

A3: A Phase Ib/IIa clinical trial (NCT04927221) in hypercholesterolemic subjects demonstrated that **DC371739** is safe and well-tolerated. No dose-limiting toxicities were observed at doses up to 40 mg administered once daily for 28 days.[1] The pharmacokinetic profile showed dose-dependent increases in exposure, with a half-life of approximately 22-26 hours.[1]

Troubleshooting Guide

Issue: Unexpected cytotoxicity observed in in vitro experiments.

- Possible Cause: The concentration of **DC371739** used may be too high.
- Troubleshooting Step: While **DC371739** has shown low toxicity, it is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.

Issue: Inconsistent lipid-lowering effects in animal models.

- Possible Cause: Variability in drug administration, diet-induced hyperlipidemia model, or species differences.
- Troubleshooting Step: Ensure consistent oral gavage technique and appropriate vehicle use. Verify the diet composition and duration to induce a stable hyperlipidemic phenotype. Consider the species-specific differences in lipid metabolism and drug response.

Quantitative Data Summary

Preclinical Safety and Efficacy in Hamsters

Dose (mg/kg/day, p.o. for 21 days)	% Decrease in Serum TC	% Decrease in Serum LDL-C	% Decrease in Serum TG
10	29.46%	23.25%	49.57%
30	35.65%	31.04%	57.52%
100	38.69%	35.03%	78.16%

No significant changes in liver enzymes or body weight were reported.

Phase I Clinical Trial Safety Overview (NCT04927221)

Dose	Duration	Key Safety Findings
Up to 40 mg/day	28 days	Good safety and tolerability; No dose-limiting toxicities observed.

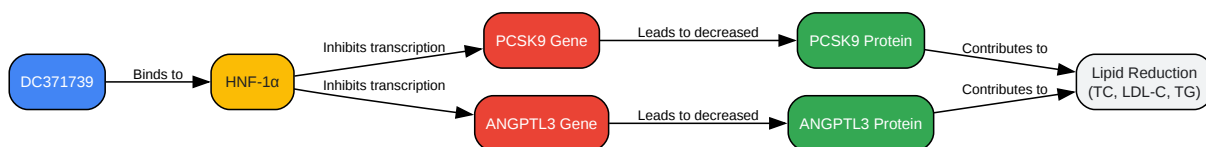
Further details on specific adverse events and clinical laboratory parameters are not yet publicly available.

Experimental Protocols

In Vivo Hyperlipidemia Hamster Model

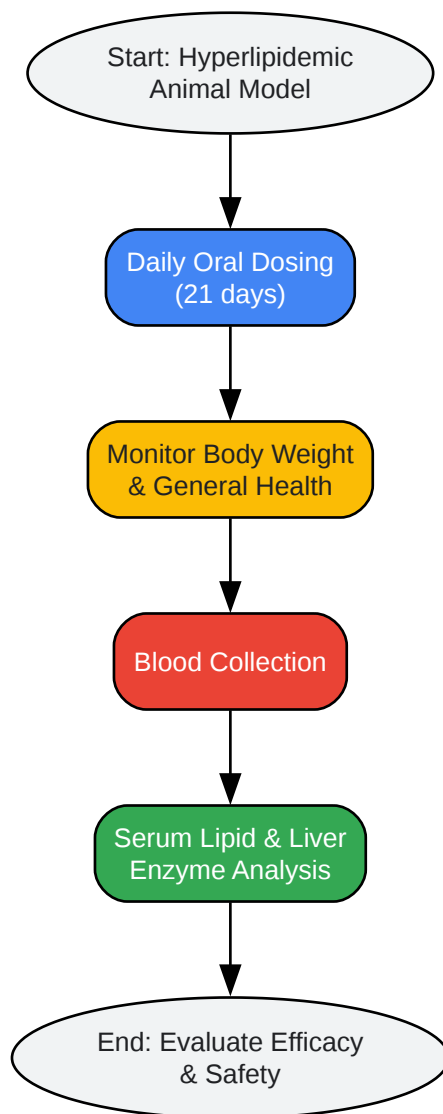
- Animal Model: Male Golden Syrian hamsters.
- Diet: High-fat diet to induce hyperlipidemia.
- Drug Administration: **DC371739** administered orally (p.o.) daily for 21 days at doses of 10, 30, and 100 mg/kg.
- Blood Sampling: Blood samples collected for lipid analysis.
- Analysis: Serum levels of TC, LDL-C, and TG measured.

Visualizations



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Caption: Mechanism of action of **DC371739**.



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Caption: Preclinical experimental workflow.

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References

- 1. DC371739: A Novel Lipid-Lowering Drug Candidate Identified with Lipidomics - MetwareBio [metwarebio.com]
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